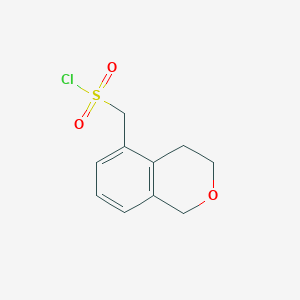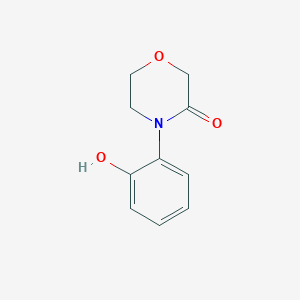
4-(2-Hydroxyphenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO3 It is characterized by a morpholine ring substituted with a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 2-hydroxybenzaldehyde with morpholine in the presence of an oxidizing agent. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired morpholinone ring .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
4-(2-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted morpholinones, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学的研究の応用
4-(2-Hydroxyphenyl)morpholin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-(2-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme involved in the regulation of endocannabinoid signaling. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols .
類似化合物との比較
Similar Compounds
- 4-(4-Hydroxyphenyl)morpholin-3-one
- 4-(2-Methoxyphenyl)morpholin-3-one
- 4-(3-Hydroxyphenyl)morpholin-3-one
Uniqueness
4-(2-Hydroxyphenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the ortho position relative to the morpholine ring enhances its ability to form hydrogen bonds, increasing its solubility and reactivity compared to other similar compounds .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11NO3/c12-9-4-2-1-3-8(9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2 |
InChIキー |
GICVWGRVDQBBFX-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
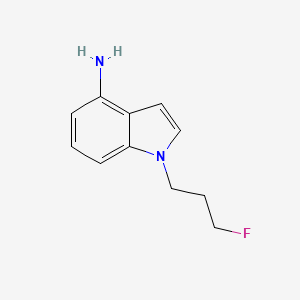
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)

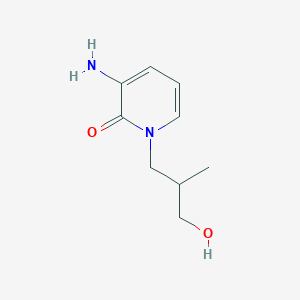
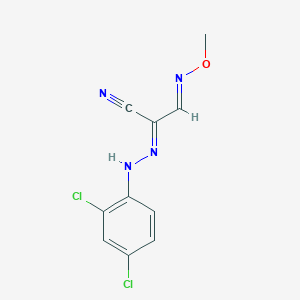
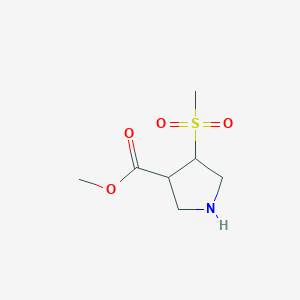
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
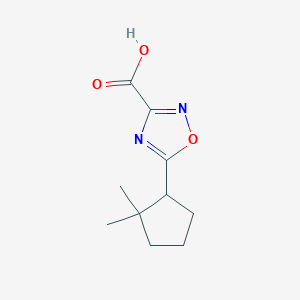
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
